Costunolide

描述

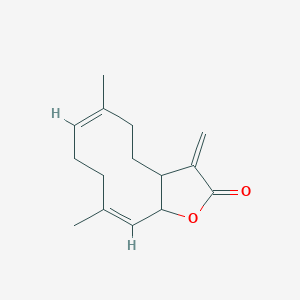

Costunolide is a naturally occurring sesquiterpene lactone, first isolated from the roots of Saussurea costus in 1960 . It is also found in other plants such as lettuce. This compound is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-oxidative properties .

准备方法

Synthetic Routes and Reaction Conditions: Costunolide is synthesized through the mevalonate pathway. The synthesis begins with the cyclization of farnesyl pyrophosphate, mediated by a sesquiterpene cyclase, to form germacrene A. This compound is then hydroxylated by a cytochrome P450 enzyme to form germacra-1(10),4,11(13)-trien-12-ol. Subsequent oxidation steps lead to the formation of germacrene acid, which is finally cyclized to form this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly from Saussurea costus roots. The extraction process typically includes solvent extraction followed by purification steps such as chromatography to isolate the pure compound .

化学反应分析

Biosynthetic Pathways

Costunolide is synthesized in plants via the mevalonate pathway through these enzymatic steps :

| Step | Reaction | Enzyme Involved | Key Intermediate |

|---|---|---|---|

| 1 | Cyclization of farnesyl pyrophosphate (FPP) | (+)-Germacrene A synthase | (+)-Germacrene A |

| 2 | Hydroxylation at C12 | (+)-Germacrene A hydroxylase | Germacra-1(10),4,11(13)-trien-12-ol |

| 3 | Oxidation to germacrene acid | NAD(P)+-dependent dehydrogenase | Germacra-1(10),4,11(13)-trien-12-oic acid |

| 4 | Lactonization | (+)-Costunolide synthase (P450) | This compound |

The final lactonization step involves C6-hydroxylation followed by intramolecular esterification .

Epoxidation and Cyclization

This compound undergoes dioxygen-mediated epoxidation under organocatalytic conditions :

-

Reagents : 1,3-Diketone (DKP) catalyst, Hantzsch ester, O₂

-

Products :

-

Santamarine (major) and reynosin (minor) via C1-C10 epoxidation and cyclization (5:1 ratio).

-

1β-Hydroxyarbusculin A under radical conditions (44% yield).

-

Mechanism : Aerobic epoxidation forms This compound epoxide , which cyclizes spontaneously . Radical pathways involve cleavage of the epoxide followed by intramolecular cyclization.

Isomerization and Rearrangement

-

E-to-Z Isomerization :

this compound’s C1–C10 double bond isomerizes to the Z-configuration using SeO₂ under aerobic conditions, yielding melampolide aristolochin . -

Thermal Cope Rearrangement :

Heating this compound induces reversible cyclization to dehydrosaussurea lactone via -sigmatropic rearrangement .

Enzymatic Modifications

This compound serves as a precursor for other sesquiterpene lactones through enzymatic transformations :

| Reaction | Enzyme | Product |

|---|---|---|

| Reduction of α,β-unsaturated bond | Enoate reductase | 11(S),13-Dihydrothis compound |

| Oxidative cyclization | Cytochrome P450 enzymes | Leucodin (guaianolide) |

These reactions highlight its role in biosynthetic diversification.

Aerobic Organocatalysis

-

Outcomes : Epoxide intermediates for santamarine/reynosin synthesis (75% combined yield).

Radical Reactions

-

Light-mediated cleavage : Blue light irradiation with Hantzsch ester generates radicals for hydroxyarbusculin A synthesis .

Reactivity with Biological Targets

While not a traditional "chemical reaction," this compound’s α-methylene-γ-lactone group enables covalent interactions :

科学研究应用

Biological Activities

Costunolide exhibits a wide range of biological activities, including:

- Antioxidative Properties : this compound has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and aging .

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines by blocking various signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway .

- Anticancer Activity : this compound induces apoptosis in cancer cells and inhibits tumor growth through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .

Hair Growth Promotion

Recent studies have demonstrated that this compound significantly promotes the proliferation of human hair follicle dermal papilla cells. This effect is comparable to known hair growth stimulants like tofacitinib. In vivo experiments showed enhanced hair growth in mice treated with this compound .

Anticancer Potential

This compound has been investigated for its anticancer properties across various cancer types. It has been shown to inhibit renal carcinoma cell growth by inducing apoptosis and autophagy in a concentration-dependent manner . Furthermore, preclinical studies indicate its effectiveness against breast cancer and other malignancies through modulation of cell signaling pathways .

Anti-inflammatory Applications

The compound's ability to suppress inflammation has implications for treating autoimmune diseases and chronic inflammatory conditions. In models of asthma, this compound reduced eosinophil infiltration and Th2 cytokine production, suggesting its potential as a therapeutic agent for allergic diseases .

Case Studies

作用机制

Costunolide is compared with other sesquiterpene lactones such as parthenolide and dehydrocostuslactone:

相似化合物的比较

- Parthenolide

- Dehydrocostuslactone

- Germacrene A

- Leucodin

属性

CAS 编号 |

553-21-9 |

|---|---|

分子式 |

C15H20O2 |

分子量 |

232.32 g/mol |

IUPAC 名称 |

(3aS,6Z,10E,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h5,9,13-14H,3-4,6-8H2,1-2H3/b10-5-,11-9+/t13-,14+/m0/s1 |

InChI 键 |

HRYLQFBHBWLLLL-GRFSRWIASA-N |

SMILES |

CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C |

手性 SMILES |

C/C/1=C/CC/C(=C/[C@@H]2[C@@H](CC1)C(=C)C(=O)O2)/C |

规范 SMILES |

CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C |

外观 |

Solid powder |

沸点 |

205.00 to 211.00 °C. @ 13.00 mm Hg |

熔点 |

106 - 107 °C |

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CCRIS 6754; NSC 106404; Costunolide; Costus lactone; (+)-Costunolide. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。